2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a dimethoxyphenyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. The starting materials often include commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The synthetic route may involve a sequence of reactions, including cycloaddition and acylation processes . Industrial production methods would likely optimize these reactions for higher yields and purity, potentially using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide include other pyrazine derivatives and acetamide-containing molecules. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a dimethoxyphenyl group and an acetamide moiety, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-4-6-15(7-5-14)22-19(25)13-23-10-11-24(21(27)20(23)26)16-8-9-17(28-2)18(12-16)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXJSRLBZISAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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